molecular formula C9H12ClNO2 B563983 2-(2-Aminoethyl)benzoic acid hydrochloride CAS No. 102879-42-5

2-(2-Aminoethyl)benzoic acid hydrochloride

Cat. No. B563983
CAS RN: 102879-42-5
M. Wt: 201.65
InChI Key: AENKFPBBHKVUPD-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 102879-42-5 . It has a molecular weight of 201.65 and its IUPAC name is 2-(2-aminoethyl)benzoic acid hydrochloride . It is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-(2-Aminoethyl)benzoic acid hydrochloride is 1S/C9H11NO2.ClH/c10-6-5-7-3-1-2-4-8(7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H . The canonical SMILES representation is C1=CC=C(C(=C1)CCN)C(=O)O.Cl .


Physical And Chemical Properties Analysis

2-(2-Aminoethyl)benzoic acid hydrochloride has a melting point of 191-194°C . It has a topological polar surface area of 63.3 Ų . The compound is also characterized by having 3 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Biochemical Research

2-(2-Aminoethyl)benzoic acid hydrochloride: is utilized in biochemical research due to its aminoethyl group, which can act as a building block for synthesizing various biochemical compounds . Its reactivity with other organic molecules makes it a valuable reagent in the study of enzyme kinetics and metabolic pathways.

Antimicrobial Studies

This compound has been studied for its antimicrobial properties. Derivatives of 2-amino benzoic acid have shown activity against a range of bacterial and fungal strains, indicating potential for the development of new antimicrobial agents .

Pharmacological Research

In pharmacology, 2-(2-Aminoethyl)benzoic acid hydrochloride is explored for its potential therapeutic effects. It’s a precursor in synthesizing compounds that may possess antiviral, anticancer, or anti-inflammatory properties .

Medical Research

Medical research leverages this compound in the synthesis of novel drugs. Its structure is conducive to creating molecules that can interact with various biological targets, aiding in the discovery of new medications .

Chemical Synthesis

The compound serves as an intermediate in chemical synthesis, particularly in the production of complex organic molecules. Its benzoic acid moiety is a versatile handle that can be modified to create a wide array of chemical entities .

Peptide Synthesis

2-(2-Aminoethyl)benzoic acid hydrochloride: is used in peptide synthesis. The presence of both an amino group and a carboxylic acid allows for the formation of peptide bonds, making it a useful reagent in the synthesis of peptides and proteins .

Industrial Applications

In industrial settings, this compound finds applications in the synthesis of polymers and resins. Its functional groups enable it to be incorporated into larger polymer chains, which can be tailored for specific industrial uses .

Environmental Studies

Environmental studies may utilize 2-(2-Aminoethyl)benzoic acid hydrochloride to understand its behavior and impact on ecosystems. Research can include its biodegradability, toxicity, and interaction with environmental contaminants .

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-aminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-5-7-3-1-2-4-8(7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENKFPBBHKVUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662922
Record name 2-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)benzoic acid hydrochloride

CAS RN

102879-42-5
Record name 2-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminoethyl)benzoic acid hydrochloride
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